molecular formula C11H7F6N3S B13693137 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine

5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13693137
M. Wt: 327.25 g/mol
InChI Key: HZYLEVSVBRVKPL-UHFFFAOYSA-N
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Description

5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a thiadiazole ring substituted with a benzyl group that contains two trifluoromethyl groups. This structure imparts significant electronegativity and steric hindrance, making it a valuable candidate for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with thiadiazole derivatives. The reaction conditions often include the use of solvents such as toluene and catalysts like dicyclohexylcarbodiimide and toluene-p-sulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl bromide group.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Cycloaddition Reactions: The compound can be involved in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can modify the electronic properties of the thiadiazole ring.

Scientific Research Applications

5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets through its electronegative trifluoromethyl groups and steric hindrance provided by the benzyl group. These interactions can affect various biochemical pathways, making the compound a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine lies in its combination of a thiadiazole ring with a highly electronegative and sterically hindered benzyl group. This combination imparts unique chemical properties that are valuable in various scientific and industrial applications.

Properties

Molecular Formula

C11H7F6N3S

Molecular Weight

327.25 g/mol

IUPAC Name

5-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H7F6N3S/c12-10(13,14)6-1-5(2-7(4-6)11(15,16)17)3-8-19-20-9(18)21-8/h1-2,4H,3H2,(H2,18,20)

InChI Key

HZYLEVSVBRVKPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC2=NN=C(S2)N

Origin of Product

United States

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